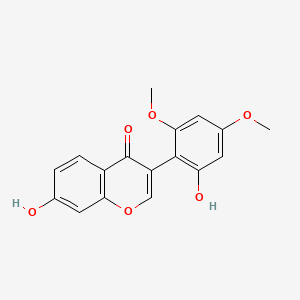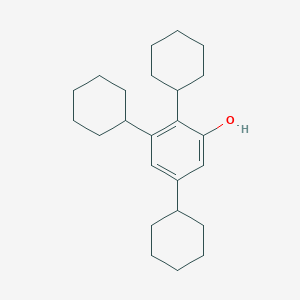![molecular formula C22H13N3O B14377369 2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile CAS No. 90178-64-6](/img/structure/B14377369.png)
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C22H13N3O It is known for its unique structure, which includes an indole core substituted with a cyanophenoxy group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyanophenol with 4-bromophenylboronic acid under Suzuki coupling conditions to form 4-(3-cyanophenoxy)phenyl. This intermediate is then subjected to a cyclization reaction with 2-bromo-1H-indole-6-carbonitrile in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride.
Substitution: The phenoxy and indole groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy and indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(2-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
- 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
- 2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile
Uniqueness
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the cyanophenoxy group and the indole core can significantly impact the compound’s interaction with molecular targets, making it a unique candidate for various applications.
Eigenschaften
CAS-Nummer |
90178-64-6 |
|---|---|
Molekularformel |
C22H13N3O |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-[4-(3-cyanophenoxy)phenyl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C22H13N3O/c23-13-15-2-1-3-20(10-15)26-19-8-6-17(7-9-19)22-12-18-5-4-16(14-24)11-21(18)25-22/h1-12,25H |
InChI-Schlüssel |
ATUSSDIRSLTNRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C3=CC4=C(N3)C=C(C=C4)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)


amino}ethan-1-ol](/img/structure/B14377331.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)






![1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole](/img/structure/B14377375.png)
